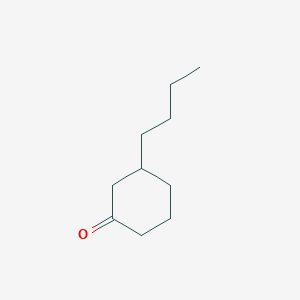

3-Butylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

39178-69-3 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

3-butylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-2-3-5-9-6-4-7-10(11)8-9/h9H,2-8H2,1H3 |

Clé InChI |

ORIINXCHZXECLA-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1CCCC(=O)C1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butylcyclohexanone, with the IUPAC name 3-butylcyclohexan-1-one, is a cyclic ketone that belongs to the class of substituted cyclohexanones. Its chemical structure consists of a cyclohexane (B81311) ring with a butyl group attached to the third carbon atom and a ketone functional group at the first position. This compound is a structural isomer of other butyl-substituted cyclohexanones, such as the more commonly studied 4-tert-butylcyclohexanone. While data on this compound is not as extensive as for some of its isomers, this guide provides a comprehensive overview of its known chemical and physical properties, synthesis, and spectral information based on available literature and database entries.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-butylcyclohexan-1-one | PubChem[1] |

| CAS Number | 39178-69-3 | PubChem[1] |

| Molecular Formula | C₁₀H₁₈O | PubChem[1] |

| Molecular Weight | 154.25 g/mol | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Kovats Retention Index (Standard Polar) | 1711 | PubChem[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the conjugate addition of a butyl group to a cyclohexenone derivative. A specific protocol is described below.[2]

Materials:

-

Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·Me₂S)

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF)

-

n-Butylmagnesium chloride (n-BuMgCl)

-

2-Cyclohexen-1-one

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Argon atmosphere

Procedure:

-

A suspension of CuBr·Me₂S (26.3 mg, 0.128 mmol) in THF (5 mL) is prepared under an argon atmosphere and cooled to -78°C.

-

One equivalent of n-BuLi is added to the suspension. The mixture is allowed to warm slightly, resulting in the formation of a bright yellow solid.

-

The mixture is re-cooled to -78°C.

-

Solutions of n-BuMgCl (25.0 equivalents) in THF (8 mL) and 2-cyclohexenone (0.3068 g, 3.19 mmol) in THF (8 mL) are added simultaneously and dropwise over a 5-minute period.

-

The reaction mixture is stirred for an additional 10 minutes at -78°C.

-

The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution (7 mL).

-

The product, this compound, is isolated and purified. The purity can be checked by gas-liquid chromatography (GLC). This procedure has been reported to yield pure this compound with a 94% yield.[2]

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

References

3-Butylcyclohexanone: A Technical Guide to Its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butylcyclohexanone (CAS No. 39178-69-3) is a cyclic ketone with a butyl group at the third position of the cyclohexanone (B45756) ring.[1][2] As with many organic compounds, a thorough understanding of its physical properties is paramount for its application in research and development, particularly in areas such as synthetic chemistry, material science, and pharmacology. This technical guide provides a summary of the available computed physical properties of this compound and outlines the standard experimental protocols for their determination. Due to a lack of readily available experimental data in the scientific literature, this guide serves as a foundational resource for researchers who may need to characterize this compound.

Core Physical Properties

A summary of the core physical properties of this compound is presented below. It is important to note that while computed values are available for some properties, experimental data for key physical characteristics such as boiling point, melting point, density, and refractive index are not readily found in published literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem[1][2] |

| Molecular Weight | 154.25 g/mol | PubChem[1] |

| CAS Number | 39178-69-3 | PubChem, NIST[1][2] |

| XLogP3-AA (Computed) | 3 | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Solubility | Not available |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of a ketone like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For a pure compound, the boiling point is a characteristic physical property.

Method: Thiele Tube or Aluminum Block Method [3][4][5]

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a Thiele tube containing mineral oil or an aluminum block for even heating.

-

Heating: The apparatus is heated gently and slowly.[3][4][6]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][6]

Determination of Melting Point

For solid compounds, the melting point is the temperature at which the solid phase transitions to the liquid phase.[7] A sharp melting point range is indicative of a pure compound.

Method: Melting Point Apparatus [7][8][9]

-

Sample Preparation: A small amount of the solid compound is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the solid into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the sample holder of a melting point apparatus.

-

Heating: The apparatus is heated. For an unknown compound, a rapid initial heating can be done to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8]

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is often determined using a pycnometer.[10][11][12]

Method: Pycnometer [10][11][12]

-

Pycnometer Preparation: A clean, dry pycnometer is accurately weighed.

-

Calibration with Water: The pycnometer is filled with distilled water of a known temperature and weighed again. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

Final Weighing: The pycnometer filled with the sample is weighed.

-

Density Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.[13] It is a characteristic property and is useful for identifying liquids and assessing their purity.

Method: Abbe Refractometer [13][14][15][16][17]

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.[14][15]

-

Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.

-

Measurement: The prisms are closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[13]

Determination of Solubility

The solubility of a compound in various solvents provides information about its polarity and the types of intermolecular forces it can form.

Method: Qualitative Solubility Tests [18][19][20][21]

-

Sample and Solvent: A small, measured amount of this compound (e.g., 0.1 g or 0.2 mL) is placed in a test tube.[18]

-

Solvent Addition: A measured volume of a solvent (e.g., 3 mL) is added to the test tube.[18]

-

Observation: The mixture is shaken vigorously, and the solubility is observed. The compound is considered soluble if it forms a homogeneous solution.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities, such as water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl, to classify the compound's solubility.[18][19][21]

Logical Relationships of Physical Properties

The physical properties of a compound are interrelated and provide a comprehensive profile of its physical nature. The following diagram illustrates the logical hierarchy and relationships between these core properties.

Caption: Interrelation of the core physical properties of a chemical compound.

References

- 1. This compound | C10H18O | CID 566193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanone, 3-butyl- [webbook.nist.gov]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. scribd.com [scribd.com]

- 12. ised-isde.canada.ca [ised-isde.canada.ca]

- 13. benchchem.com [benchchem.com]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. Virtual Labs [mp-amrt.vlabs.ac.in]

- 16. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 17. davjalandhar.com [davjalandhar.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. csub.edu [csub.edu]

- 20. google.com [google.com]

- 21. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Synthesis of 3-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways for 3-butylcyclohexanone, a valuable intermediate in organic synthesis. The document outlines three core methodologies: conjugate addition to 2-cyclohexen-1-one (B156087), direct alkylation of cyclohexanone (B45756), and catalytic hydrogenation of 3-butylphenol (B1617764). Each section includes detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to aid in comprehension and laboratory application.

Conjugate Addition of an Organocuprate to 2-Cyclohexen-1-one

This method, often referred to as a Michael addition, is a highly efficient and regioselective route to 3-substituted cyclohexanones. The use of a Gilman reagent, specifically lithium dibutylcuprate, ensures 1,4-addition to the α,β-unsaturated ketone, avoiding direct 1,2-addition to the carbonyl group.[1] This pathway is generally preferred for its high yield and clean reaction profile.

Experimental Protocol

Reaction: 1,4-Addition of Lithium Dibutylcuprate to 2-Cyclohexen-1-one

1. Preparation of Lithium Dibutylcuprate (Gilman Reagent):

-

To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add copper(I) iodide (CuI).

-

Cool the flask to 0°C in an ice bath and add anhydrous tetrahydrofuran (B95107) (THF).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred suspension of CuI in THF. The reaction is typically performed with a 2:1 molar ratio of n-BuLi to CuI.[2]

-

Stir the resulting mixture for 30 minutes at 0°C. The formation of the Gilman reagent is indicated by a change in the color of the solution.

2. Conjugate Addition:

-

Cool the freshly prepared lithium dibutylcuprate solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of 2-cyclohexen-1-one in anhydrous THF to the Gilman reagent solution.

-

Allow the reaction mixture to stir at -78°C for a specified time, then warm to room temperature and stir overnight.[2]

3. Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO4).

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 2-Cyclohexen-1-one, n-Butyllithium, Copper(I) Iodide | [2] |

| Key Reagents | Anhydrous THF | [2] |

| Reaction Conditions | -78°C to room temperature | [2] |

| Typical Yield | 74-85% (based on analogous reactions) | [2] |

| Purity | High, after chromatographic purification |

Synthesis Pathway Diagram

Caption: Synthesis of this compound via Conjugate Addition.

Alkylation of Cyclohexanone

Direct alkylation of cyclohexanone is another common approach. This method involves the formation of a cyclohexanone enolate using a strong, non-nucleophilic base, followed by an SN2 reaction with a butyl halide.[3] Careful control of reaction conditions is necessary to avoid side reactions such as O-alkylation and poly-alkylation.[4]

Experimental Protocol

Reaction: LDA-mediated Alkylation of Cyclohexanone with 1-Bromobutane (B133212)

1. Enolate Formation:

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF. This is typically done by adding n-butyllithium to a solution of diisopropylamine (B44863) in THF at -78°C.[5]

-

Cool the freshly prepared LDA solution to -78°C.

-

Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution.

-

Stir the mixture at -78°C for 1-2 hours to ensure complete formation of the lithium enolate.[6]

2. Alkylation:

-

To the enolate solution at -78°C, add 1-bromobutane dropwise.

-

Allow the reaction to proceed at this temperature for several hours, then slowly warm to room temperature and stir overnight.

3. Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Combine the organic layers, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting oil by distillation or column chromatography to obtain this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Cyclohexanone, 1-Bromobutane, Diisopropylamine, n-Butyllithium | [3][5] |

| Key Reagents | Anhydrous THF | [6] |

| Reaction Conditions | -78°C to room temperature | [6] |

| Typical Yield | Variable, often moderate (e.g., 40-60%) due to potential side reactions | |

| Purity | Moderate to high, depending on purification method |

Experimental Workflow Diagram

Caption: Workflow for the Alkylation of Cyclohexanone.

Catalytic Hydrogenation of 3-Butylphenol

This pathway involves the reduction of the aromatic ring of 3-butylphenol to the corresponding cyclohexanone. This method is common in industrial settings for the synthesis of cyclohexanone derivatives from phenols. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[7]

Experimental Protocol

Reaction: Hydrogenation of 3-Butylphenol using Pd/C

1. Reaction Setup:

-

In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation), add 3-butylphenol and a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of the substrate) to the flask.[7] It is recommended to add the catalyst before the solvent to minimize the risk of fire.[8]

2. Hydrogenation:

-

Seal the reaction vessel and purge the system several times with an inert gas (e.g., argon or nitrogen) before introducing hydrogen gas.[9]

-

Pressurize the vessel with hydrogen gas to the desired pressure (ranging from atmospheric pressure using a balloon to higher pressures in an autoclave).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases or the reaction is complete as monitored by TLC or GC.

3. Work-up and Purification:

-

Carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be kept wet during filtration.[9]

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 3-Butylphenol | |

| Key Reagents | Palladium on Carbon (Pd/C), Hydrogen Gas | [7] |

| Reaction Conditions | Room temperature to elevated temperature, H2 (1 atm or higher) | [7] |

| Typical Yield | Generally high, but can be influenced by catalyst activity and conditions | |

| Purity | Good, often requiring distillation for high purity |

Logical Relationship Diagram

Caption: Logical Flow for the Hydrogenation of 3-Butylphenol.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How could each of the following compounds be prepared from cycloh... | Study Prep in Pearson+ [pearson.com]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. sarponggroup.com [sarponggroup.com]

An In-depth Technical Guide to 3-Butylcyclohexanone (CAS: 39178-69-3)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and available spectral data for 3-Butylcyclohexanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [1][2][3][4] |

| Molecular Weight | 154.25 g/mol | [1][2][3] |

| IUPAC Name | 3-butylcyclohexan-1-one | [1] |

| Synonyms | 3-Butyl-cyclohexanone, 3-n-Butylcyclohexanone | [3][4] |

| InChI | InChI=1S/C10H18O/c1-2-3-5-9-6-4-7-10(11)8-9/h9H,2-8H2,1H3 | [1][4] |

| InChIKey | ORIINXCHZXECLA-UHFFFAOYSA-N | [2][3][4] |

| Canonical SMILES | CCCCC1CCCC(=O)C1 | [2] |

| XLogP3 | 3.0 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 154.135765193 Da | [1][3] |

| Polar Surface Area | 17.1 Ų | [1] |

Table 2: Experimental Physical Properties

| Property | Value | Source |

| Kovats Retention Index (Standard Polar) | 1711 | [1] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Density | Not Available | [2] |

Synthesis Protocol

A common method for the synthesis of this compound involves the conjugate addition of a butyl group to 2-cyclohexen-1-one (B156087) using an organocuprate reagent.

Experimental Protocol: Synthesis of this compound

-

Reagents and Materials:

-

2-cyclohexen-1-one

-

n-butylmagnesium chloride (n-BuMgCl) or n-butyllithium (n-BuLi)

-

Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Argon atmosphere

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

A suspension of CuBr·SMe₂ in anhydrous THF is prepared in a flask under an argon atmosphere and cooled to -78 °C.[5]

-

An equivalent of n-BuLi is added to the suspension. The mixture is allowed to warm slightly, resulting in the formation of a bright yellow solid, before being re-cooled to -78 °C.[5]

-

In a separate flask, solutions of n-BuMgCl in THF and 2-cyclohexen-1-one in THF are prepared.[5]

-

These two solutions are added dropwise and simultaneously to the organocuprate slurry at -78 °C over a period of 5 minutes.[5]

-

The reaction mixture is stirred for an additional 10 minutes at -78 °C.[5]

-

The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.[5]

-

The product is then extracted, and the organic layer is isolated and purified to yield this compound. A yield of 94% has been reported for this method.[5]

-

Workflow for the Synthesis of this compound

Caption: Workflow diagram for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are not provided here, references to available data are listed.

Table 3: Spectroscopic Data References

| Technique | Availability/Reference |

| ¹³C NMR | Data available on SpectraBase.[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[1] |

| Mass Spectrometry (MS) | GC-MS data is available from the NIST Mass Spectrometry Data Center.[1] |

Biological Activity and Applications

Currently, there is a lack of published research on the specific biological activities or applications of this compound (CAS 39178-69-3). It is important to distinguish this compound from its isomers, such as 4-tert-butylcyclohexanone (B146137), which is used as a fragrance ingredient and has been studied for its biological properties.[6][7][8] For instance, derivatives of 4-tert-butylcyclohexanone have shown antibacterial and insecticidal activities.[6] Another distinct compound, a synthetic curcuminoid analogue containing a cyclohexanone (B45756) ring, has been investigated for its effects on proinflammatory signaling pathways.[9] However, these findings cannot be directly attributed to this compound.

Signaling Pathways

There is no information available in the current literature regarding the involvement of this compound in any signaling pathways.

Conclusion

This technical guide has summarized the currently available information for this compound. While its chemical identity and a method for its synthesis are established, there are significant gaps in the literature concerning its experimental physical properties, detailed spectroscopic characterization, biological activity, and potential applications. Further research is required to fully elucidate the properties and potential uses of this compound.

References

- 1. This compound | C10H18O | CID 566193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. echemi.com [echemi.com]

- 4. Cyclohexanone, 3-butyl- [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. para-tert-butyl cyclohexanone, 98-53-3 [thegoodscentscompany.com]

- 9. The effects of a synthetic curcuminoid analogue, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone on proinflammatory signaling pathways and CLP-induced lethal sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Butylcyclohexan-1-one: Synthesis, Properties, and Future Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butylcyclohexan-1-one is a substituted cyclic ketone with potential applications in synthetic organic chemistry and as a scaffold in drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of potential avenues for future research in drug development, drawing insights from the bioactivity of structurally related cyclohexanone (B45756) derivatives. While 3-butylcyclohexan-1-one itself is not extensively studied for its biological effects, this document serves as a foundational resource for researchers interested in exploring its potential as a novel therapeutic agent.

Chemical and Physical Properties

The fundamental properties of 3-butylcyclohexan-1-one are summarized below. While experimental data for some properties are limited, computed values provide reliable estimates for research and experimental design.

| Property | Value | Reference |

| IUPAC Name | 3-butylcyclohexan-1-one | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| CAS Number | 39178-69-3 | [1] |

| SMILES | CCCCC1CCCC(=O)C1 | [1] |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-butylcyclohexan-1-one.

| Spectroscopy Type | Data Summary |

| ¹³C NMR | Predicted spectral peaks are available in public databases. |

| ¹H NMR | Predicted spectral data can be calculated using various software tools. |

| Infrared (IR) | A characteristic carbonyl (C=O) stretch is expected around 1715 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 154. Fragmentation patterns would be consistent with a cyclic ketone. |

Experimental Protocols

Synthesis of 3-Butylcyclohexan-1-one

The following protocol is adapted from a known synthetic route for 3-butylcyclohexanone.[3]

Materials:

-

Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·Me₂S)

-

n-Butyllithium (n-BuLi)

-

Li(CHIRAMT) (prepared from its precursor)

-

n-Butylmagnesium chloride (n-BuMgCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Argon gas supply

-

Standard glassware for air-sensitive reactions

Procedure:

-

A suspension of CuBr·Me₂S (0.128 mmol) in anhydrous THF (5 mL) is prepared in a flame-dried flask under an argon atmosphere and cooled to -78 °C.

-

One equivalent of n-BuLi is added, and the mixture is allowed to warm slightly, resulting in the formation of a bright yellow solid.

-

The mixture is re-cooled to -78 °C, and a solution of Li(CHIRAMT) (0.261 mmol, pre-formed by reacting the corresponding ligand with one equivalent of n-BuLi) is added.

-

The resulting yellow slurry is stirred while gradually warming until a homogenous burgundy solution is obtained.

-

The solution is cooled back to -78 °C.

-

Solutions of n-BuMgCl (25.0 equivalents) and 2-cyclohexen-1-one (3.19 mmol) in anhydrous THF (8 mL each) are added simultaneously and dropwise over 5 minutes.

-

The reaction mixture is stirred for an additional 10 minutes at -78 °C.

-

The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution (7 mL).

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure 3-butylcyclohexan-1-one.

Workflow for the Synthesis and Purification of 3-Butylcyclohexan-1-one

Proposed Protocol for In Vitro Antimicrobial Activity Screening

Given the known antimicrobial activities of some cyclohexanone derivatives, a general protocol for screening the antibacterial activity of 3-butylcyclohexan-1-one is proposed below.[4][5]

Materials:

-

3-Butylcyclohexan-1-one

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB) and Mueller-Hinton agar (B569324) (MHA)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC):

-

A stock solution of 3-butylcyclohexan-1-one is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in MHB in a 96-well microtiter plate.

-

A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each well.

-

Positive (bacteria and broth) and negative (broth only) controls are included.

-

The plate is incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Applications in Drug Development and Future Perspectives

While there is a lack of direct research on the biological activities of 3-butylcyclohexan-1-one, the broader class of cyclohexanone derivatives has shown promise in several therapeutic areas.

-

Anticancer Activity: Various cyclohexane-1,3-dione derivatives have been investigated for their potential as anticancer agents.[6][7]

-

Antimicrobial Activity: Some functionally substituted cyclohexane (B81311) derivatives have demonstrated potential as antimicrobial agents.[8]

-

Neuroprotective Effects: Certain α,β-unsaturated carbonyl-based cyclohexanone derivatives have been evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, with potential applications in neurodegenerative diseases.[9]

These findings suggest that 3-butylcyclohexan-1-one could serve as a valuable starting point for the synthesis of novel bioactive molecules. Future research should focus on the systematic evaluation of its biological activity profile, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Proposed Workflow for Biological Activity Screening

References

- 1. This compound | C10H18O | CID 566193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. prepchem.com [prepchem.com]

- 4. akjournals.com [akjournals.com]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Butylcyclohexanone: Structure and Synthesis

This technical guide provides a comprehensive overview of the molecular structure and synthetic protocols for 3-Butylcyclohexanone, a saturated ketone of interest in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Structure

This compound is a derivative of cyclohexanone (B45756) with a butyl group substituted at the third carbon atom. Its chemical formula is C10H18O.[1][2][3] The structural isomers, 3-tert-butylcyclohexanone and 4-tert-butylcyclohexanone, are also recognized and share the same molecular formula and weight.[4][5][6]

The molecular structure of this compound is characterized by a six-membered ring, with a carbonyl functional group and a butyl substituent. The presence of a chiral center at the C-3 position means that this compound can exist as a racemic mixture of two enantiomers.

A logical representation of the key molecular identifiers is presented below.

References

- 1. Cyclohexanone, 3-butyl- [webbook.nist.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C10H18O | CID 566193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Tert-butyl)cyclohexanone | C10H18O | CID 136750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 3-Butylcyclohexanone for Researchers and Drug Development Professionals

Introduction: 3-Butylcyclohexanone is a substituted cyclic ketone, the structure of which allows for the existence of stereoisomers. Specifically, it can exist as a pair of diastereomers: cis-3-butylcyclohexanone and trans-3-butylcyclohexanone. The spatial arrangement of the butyl group relative to the plane of the cyclohexane (B81311) ring defines these isomers and significantly influences their physical, chemical, and biological properties. For researchers in drug development, understanding the distinct characteristics of each stereoisomer is crucial, as stereochemistry often plays a pivotal role in a molecule's pharmacological activity and metabolic profile.[1] This guide provides a comprehensive overview of the conformational analysis, synthesis, separation, and characterization of the stereoisomers of this compound, leveraging established principles from analogous substituted cyclohexanones.

Conformational Analysis and Thermodynamic Stability

Substituted cyclohexanones predominantly adopt a chair conformation to minimize angular and torsional strain. The stability of the two chair conformers for each stereoisomer of this compound is primarily determined by the steric interactions of the butyl group.

cis-3-Butylcyclohexanone: In the cis isomer, the butyl group can be either axial or equatorial.

-

Axial Butyl Group: This conformation experiences significant steric hindrance from 1,3-diaxial interactions with the axial hydrogens on carbons 1 and 5. This repulsion makes the conformation energetically unfavorable.

-

Equatorial Butyl Group: By flipping the ring, the butyl group moves to the more spacious equatorial position, minimizing steric strain. This is the more stable conformation of the cis isomer.

trans-3-Butylcyclohexanone: Similarly, the trans isomer exists as two interconverting chair conformers.

-

Equatorial Butyl Group: This conformation is highly favored as the bulky butyl group resides in the sterically less hindered equatorial position.

-

Axial Butyl Group: A ring flip would place the butyl group in the axial position, leading to significant 1,3-diaxial strain, making this conformer highly unstable.

Thermodynamic Stability: The stereoisomer that can adopt the conformation with the bulky substituent in the equatorial position will be the most thermodynamically stable. Therefore, trans-3-butylcyclohexanone , with its strong preference for the equatorial butyl group, is predicted to be the more stable stereoisomer compared to cis-3-butylcyclohexanone.

Synthesis, Isomerization, and Separation

The synthesis of this compound typically results in a mixture of the cis and trans isomers. The subsequent separation of these diastereomers is essential for studying their individual properties.

Synthesis and Isomerization Workflow

Experimental Protocols

1. Synthesis of this compound (Mixture of Isomers) via Jones Oxidation of 3-Butylcyclohexanol

This protocol is adapted from standard oxidation procedures for substituted cyclohexanols.

-

Reagents and Equipment: 3-butylcyclohexanol, Jones reagent (chromium trioxide in sulfuric acid), acetone (B3395972), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

-

Procedure:

-

Dissolve 3-butylcyclohexanol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quench the excess oxidant by adding a small amount of isopropyl alcohol until the orange/brown color dissipates.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mixture of cis- and trans-3-butylcyclohexanone.

-

2. Isomerization to the Thermodynamically More Stable trans Isomer

This procedure utilizes acid or base catalysis to epimerize the carbon alpha to the carbonyl group, allowing for equilibration to the more stable isomer.

-

Reagents and Equipment: Mixture of this compound isomers, methanol (B129727), sodium methoxide (B1231860) (catalytic amount), round-bottom flask, reflux condenser, magnetic stirrer.

-

Procedure:

-

Dissolve the isomeric mixture of this compound in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a catalytic amount of sodium methoxide.

-

Heat the mixture to reflux and monitor the change in the isomeric ratio over time using gas chromatography (GC).

-

Once equilibrium is reached (the ratio of isomers remains constant), cool the reaction mixture.

-

Neutralize the catalyst with a dilute acid (e.g., HCl).

-

Remove the methanol under reduced pressure and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate to yield a mixture enriched in the trans isomer.

-

3. Separation of cis and trans Stereoisomers by Column Chromatography

The difference in polarity between the cis and trans isomers, arising from their different conformations and dipole moments, allows for their separation by column chromatography. The trans isomer, with the equatorial butyl group, is expected to be slightly less polar than the cis isomer.

-

Reagents and Equipment: Mixture of this compound isomers, silica (B1680970) gel, hexane, ethyl acetate, chromatography column, collection tubes, TLC plates.

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., 98:2 hexane:ethyl acetate) and pack the chromatography column.

-

Dissolve the crude mixture of this compound in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the non-polar eluent system. The less polar trans isomer is expected to elute first.

-

Collect fractions and analyze them by TLC or GC to identify the pure isomers.

-

If separation is not complete, the polarity of the eluent can be gradually increased (e.g., to 95:5 hexane:ethyl acetate) to elute the more polar cis isomer.

-

Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

-

Spectroscopic Characterization

While specific spectral data for the individual isomers of this compound are not widely published, their structures can be confirmed and differentiated using standard spectroscopic techniques based on established principles.

| Spectroscopic Technique | Expected Observations for cis-3-Butylcyclohexanone | Expected Observations for trans-3-Butylcyclohexanone |

| ¹H NMR | The proton at C3 (methine proton) will be in an equatorial position in the more stable conformer. It will exhibit smaller coupling constants (J-values) with adjacent axial and equatorial protons. | The proton at C3 will be in an axial position in the stable conformer. It will show at least one large axial-axial coupling constant, resulting in a wider signal. |

| ¹³C NMR | The chemical shifts of the ring carbons will be influenced by the steric compression of the axial butyl group in the less stable conformer, but the spectrum will be dominated by the conformer with the equatorial butyl group. | The chemical shifts will reflect a less sterically hindered environment for the ring carbons compared to the cis isomer. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹. | A strong C=O stretching absorption is also expected around 1715 cm⁻¹. The fingerprint region may show subtle differences compared to the cis isomer due to different vibrational modes. |

Biological Relevance and Drug Development

Cyclohexanone and its derivatives are important scaffolds in medicinal chemistry, serving as intermediates in the synthesis of various therapeutic agents, including anti-inflammatory drugs and analgesics.[1] The biological activity of such compounds is often stereospecific. Different stereoisomers can exhibit varied binding affinities for receptors and enzymes, leading to differences in efficacy and side-effect profiles.

For instance, studies on derivatives of other substituted cyclohexanones have shown that their biological activities, such as antibacterial and insecticidal properties, are dependent on their specific structures.[2] Therefore, the ability to synthesize and isolate pure stereoisomers of this compound is a critical step in evaluating their potential as new drug candidates. A comprehensive biological evaluation would involve screening both the cis and trans isomers in relevant assays to determine their individual pharmacological profiles.

Drug Discovery Workflow

References

The Evolving Landscape of Cyclohexanone Derivatives: A Technical Guide to Their Biological Activity

Introduction: The cyclohexanone (B45756) scaffold, a six-membered cyclic ketone, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their diverse and potent biological activities. While specific research on 3-butylcyclohexanone derivatives remains limited, the broader class of alkyl- and aryl-substituted cyclohexanones has demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of bioactive cyclohexanone derivatives, with a focus on quantitative data and detailed experimental protocols.

Antimicrobial Activity of Cyclohexanone Derivatives

A notable area of investigation for cyclohexanone derivatives is their efficacy against various microbial pathogens. Researchers have synthesized and evaluated numerous analogs, particularly those incorporating piperazine (B1678402) and hydrazone moieties, which have shown promising antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Selected Cyclohexanone Derivatives

| Compound Class | Derivative Type | Test Organism(s) | Activity Metric | Result | Reference(s) |

| Piperazine Derivatives | 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride | Bacillus megaterium, Staphylococcus aureus (Gram-positive), Escherichia coli, Serratia marcescens (Gram-negative), Aspergillus niger, Anrobacter awamori (Fungi) | Zone of Inhibition | Moderate to significant activity | [1] |

| Piperazine Derivatives | 2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride | Bacillus megaterium, Staphylococcus aureus (Gram-positive), Escherichia coli, Salmonella Typhimurium (Gram-negative), Aspergillus niger, Anrobacter awamori (Fungi) | Zone of Inhibition | Moderate to strong inhibitory effects | |

| Hydrazone Derivatives | Cyclohexanone benzoylhydrazones | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis (Gram-negative), Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis (Gram-positive), Candida albicans, Candida parapsilosis, Candida tropicalis (Fungi) | MIC (µg/mL) | Weak to moderate activity | [2] |

| Aryliden-furfuryliden Cyclohexanones | 2,3-diphenyl-7-(5-nitrofurfuryliden)-3,3a,4,5,6,7-hexahydroindazole | Staphylococcus spp. | Antistaphylococcal Activity | High | [3] |

Note: This table summarizes findings from various studies and is not an exhaustive list. The specific activity of individual compounds within a class can vary significantly based on their unique substitutions.

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-Plate Method)

The cup-plate or agar (B569324) well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Workflow for Antimicrobial Susceptibility Testing

Caption: General workflow for the cup-plate method of antimicrobial susceptibility testing.

Methodology:

-

Media Preparation: Mueller-Hinton agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline solution.

-

Inoculation: The surface of the solidified agar is uniformly inoculated with the microbial suspension.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

-

Compound Application: A defined volume of the test compound solution (e.g., at a concentration of 50µg/ml in a solvent like DMF) is added to the wells. Standard antibiotics and a solvent control are also included.[1]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity of Cyclohexanone Derivatives

The cyclohexanone scaffold has also served as a template for the development of potent anticancer agents. Analogs of curcumin (B1669340) and various benzylidene derivatives have shown significant cytotoxicity against a range of cancer cell lines.

Table 2: Anticancer Activity of Selected Cyclohexanone Derivatives

| Compound Class | Derivative Type | Cancer Cell Line(s) | Activity Metric | Result | Reference(s) |

| Curcumin Analogs | 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone (2A) | PC3, PLS10 (Prostate Cancer) | Anti-invasion, Growth Inhibition | Higher anti-invasion properties than curcumin; inhibited MMP-2 and MMP-9 | [4] |

| Curcumin Analogs | 2,6-bis-(3,4-dihydroxy-benzylidene)-cyclohexanone (2F) | PC3, PLS10 (Prostate Cancer) | Anti-invasion | Higher anti-invasion properties than curcumin; reduced MMP activities | [4] |

| Benzylidene Derivatives | 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Pulmonary Cancer) | IC50 (mM) | 0.48 ± 0.05 | [5] |

| Heterocyclic Analogs | 3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one (B1) | MBA-MB-231, MDA-MB-468, SkBr3 (Breast Cancer) | EC50 (µM) | < 1 | [6] |

| Heterocyclic Analogs | 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one (B10) | MBA-MB-231, MDA-MB-468, SkBr3 (Breast Cancer) | EC50 (µM) | < 1 | [6] |

Mechanism of Action: Inhibition of Cancer Cell Proliferation and Metastasis

Several cyclohexanone derivatives exert their anticancer effects through multiple mechanisms. A key pathway involves the inhibition of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. Some derivatives have also been shown to induce apoptosis (programmed cell death) and inhibit matrix metalloproteinases (MMPs), enzymes that are critical for cancer cell invasion and metastasis.[4][6]

Proposed Signaling Pathway for Anticancer Activity

Caption: Proposed mechanism of action for the anticancer activity of certain cyclohexanone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[7]

Neuroprotective and Anti-inflammatory Activities

Beyond antimicrobial and anticancer effects, certain cyclohexanone and cyclohexenone derivatives have shown potential in treating neurodegenerative diseases and inflammatory conditions. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways associated with inflammation and oxidative stress.

For instance, some α,β-unsaturated carbonyl-based cyclohexanone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[8] One such compound, 3o, exhibited an IC50 of 0.037μM against AChE.[8] Other derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[9] Furthermore, some cyclohexene (B86901) derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO) and inflammatory cytokines like TNF-α and IL-6.

Conclusion

The cyclohexanone core represents a versatile and valuable scaffold for the design and development of novel therapeutic agents. While the biological activity of this compound derivatives specifically is an area ripe for further exploration, the extensive research on other substituted cyclohexanones highlights the immense potential of this chemical class. The demonstrated antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities, coupled with well-defined synthetic routes and evaluation methods, provide a strong foundation for future drug discovery efforts. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and effective treatments for a wide range of diseases.

References

- 1. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 2. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 3. [Antimicrobial activity of new original 2-aryliden-6-furfuryliden cyclohexanones and hexahydroindazoles on their basis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclohexanone curcumin analogs inhibit the progression of castration-resistant prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Synthesis and cytotoxic potential of heterocyclic cyclohexanone analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-Butylcyclohexanone: A Technical Guide for Chemical Intermediates in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butylcyclohexanone is a substituted cyclic ketone that holds potential as a versatile chemical intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive carbonyl group and a flexible butyl chain on a cyclohexane (B81311) ring, offers multiple avenues for functionalization and stereochemical control. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its role as a building block in the development of novel chemical entities. While experimental data for this compound is not as prevalent as for its isomers, this guide consolidates available information and draws parallels with related compounds to offer a thorough understanding of its chemical behavior and synthetic utility.

Chemical and Physical Properties

Quantitative experimental data for this compound is not widely available in the literature. However, computed properties and data from its isomers, 3-tert-butylcyclohexanone and 4-tert-butylcyclohexanone (B146137), provide valuable context.[1][2][3]

| Property | This compound | 3-tert-Butylcyclohexanone (for comparison) | 4-tert-Butylcyclohexanone (for comparison) |

| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₁₈O[2] | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol [1] | 154.25 g/mol [2] | 154.25 g/mol |

| CAS Number | 39178-69-3[4] | 936-99-2[5] | 98-53-3 |

| IUPAC Name | 3-butylcyclohexan-1-one[1] | 3-tert-butylcyclohexan-1-one[2] | 4-tert-butylcyclohexan-1-one |

| Boiling Point | Data not available | 213.3 °C @ 760 mmHg (estimated)[5] | 113-116 °C @ 20 mmHg |

| Melting Point | Data not available | Data not available | 47-50 °C |

| Density | Data not available | 0.911 g/cm³[5] | 0.893 g/cm³ |

| Refractive Index | Data not available | 1.456[5] | 1.4570 (estimate) |

| LogP (o/w) | 3.0 (Computed)[1] | 2.6 (Computed)[2] | 2.91 |

| Kovats Retention Index (Standard Polar) | 1711[1] | Data not available | 1645 |

Synthesis of this compound

A key synthetic route to this compound involves the 1,4-conjugate addition of a butyl nucleophile to 2-cyclohexen-1-one (B156087). The use of a Gilman reagent (a lithium diorganocopper compound) is a common and effective method for this transformation.

Experimental Protocol: Synthesis via Grignard Reagent and Copper Catalyst

This protocol is based on established methods for conjugate addition to enones.

Materials:

-

2-Cyclohexen-1-one

-

n-Butylmagnesium chloride (Grignard reagent)

-

Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with CuBr·SMe₂ (0.05 equivalents) and anhydrous THF.

-

The suspension is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butylmagnesium chloride (1.1 equivalents) in THF is added dropwise to the cooled suspension, leading to the formation of the Gilman reagent.

-

A solution of 2-cyclohexen-1-one (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound.

Reactions of this compound as a Chemical Intermediate

The carbonyl group and the α-protons of this compound provide reactive sites for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

Stereoselective Reduction

The reduction of the ketone functionality in substituted cyclohexanones is a fundamental reaction that can lead to the formation of diastereomeric alcohols. The stereochemical outcome is highly dependent on the steric bulk of the reducing agent.

-

Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents tend to approach the carbonyl group from the less hindered axial direction, resulting in the formation of the equatorial alcohol as the major product.

-

Bulky Hydride Reagents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®): These reagents, due to their steric bulk, preferentially attack from the more open equatorial face, leading to the axial alcohol as the major product.

This stereochemical control is crucial in drug development, as the orientation of hydroxyl groups can significantly impact the biological activity of a molecule.

Enolate Formation and Alkylation

The protons alpha to the carbonyl group can be abstracted by a base to form an enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

Aldol (B89426) Condensation

Under basic or acidic conditions, this compound can undergo self-condensation or react with other carbonyl compounds in an aldol reaction. This C-C bond-forming reaction is a powerful tool for building molecular complexity.

Synthesis of Heterocyclic Compounds

The ketone functionality of this compound can serve as a handle for the construction of various heterocyclic ring systems, which are prevalent scaffolds in many pharmaceutical agents. For example, it can react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form oximes, which can be further functionalized.

While specific examples of the use of this compound in the synthesis of bioactive molecules are not abundant in the literature, derivatives of the related 4-tert-butylcyclohexanone have been shown to possess antibacterial and insecticidal properties.[6][7] This suggests that this compound could similarly serve as a starting material for the synthesis of novel biologically active compounds.

Applications in Drug Development

Substituted cyclohexanones are important structural motifs in medicinal chemistry. The cyclohexane ring provides a three-dimensional scaffold that can be functionalized to interact with biological targets. While direct applications of this compound in marketed drugs are not documented, its potential as an intermediate can be inferred from the broader use of cyclohexanone (B45756) derivatives in the synthesis of active pharmaceutical ingredients.

The stereoselective synthesis of derivatives is of particular importance. The ability to control the spatial arrangement of substituents on the cyclohexane ring allows for the fine-tuning of a molecule's binding affinity and selectivity for a specific biological target, a critical aspect of modern drug design.

Conclusion

This compound represents a promising, albeit less explored, chemical intermediate for organic synthesis. Its straightforward synthesis and the reactivity of its functional groups offer a platform for the creation of a diverse range of more complex molecules. While a lack of extensive experimental data presents a current limitation, the principles of cyclohexanone chemistry and the documented applications of its isomers strongly suggest its potential utility in the discovery and development of new chemical entities, including those with potential therapeutic applications. Further research into the reactions and properties of this compound is warranted to fully unlock its capabilities as a versatile building block in the chemical and pharmaceutical industries.

References

- 1. This compound | C10H18O | CID 566193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Tert-butyl)cyclohexanone | C10H18O | CID 136750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Cyclohexanone, 3-butyl- [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclohexanone Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3-Alkylcyclohexanones, Featuring 3-Butylcyclohexanone

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the cyclohexanone (B45756) moiety, a privileged scaffold in medicinal chemistry, with a specific focus on the potential applications of 3-alkyl substituted derivatives such as 3-butylcyclohexanone. While direct and extensive research on this compound in medicinal applications is nascent, the broader class of alkyl-cyclohexanones has demonstrated significant potential in the development of novel therapeutic agents. This document collates available data on synthesis, biological activity of related compounds, and experimental protocols to serve as a foundational resource for researchers interested in leveraging this versatile chemical scaffold.

Introduction: The Cyclohexanone Core in Drug Discovery

The cyclohexane (B81311) ring is a fundamental structural motif found in a vast array of natural products and synthetic bioactive molecules. Its conformational flexibility, offered by the chair and boat forms, provides a three-dimensional framework that is highly valuable for achieving specific interactions with biological targets. The introduction of a ketone functional group, affording a cyclohexanone, provides a key reactive handle for further chemical modification and introduces a polar interaction site, making it an attractive starting point for drug design.

Alkyl-substituted cyclohexanones, in particular, have garnered interest due to the ability of the alkyl group to modulate lipophilicity, steric profile, and metabolic stability of the resulting molecules. These properties are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound serves as a representative example of this class, offering a simple yet versatile template for synthetic elaboration.

Synthesis of this compound: A Key Building Block

The reliable synthesis of the core scaffold is the first step in any medicinal chemistry program. This compound can be efficiently prepared via the conjugate addition of an organocuprate reagent to cyclohexenone.

Experimental Protocol: Synthesis of this compound

Materials:

-

Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Argon gas supply

Procedure:

-

A suspension of CuBr·SMe₂ (0.128 mmol) in anhydrous THF (5 mL) is prepared in a flame-dried, two-necked round-bottom flask under an argon atmosphere.

-

The suspension is cooled to -78 °C using a dry ice/acetone bath.

-

One equivalent of n-BuLi is added dropwise to the suspension. The mixture is allowed to warm slightly, resulting in the formation of a yellow solid, before being re-cooled to -78 °C.

-

In a separate flask, a solution of 2-cyclohexen-1-one (3.19 mmol) in anhydrous THF (8 mL) is prepared.

-

The solution of cyclohexenone is added dropwise to the organocuprate reagent at -78 °C.

-

The reaction mixture is stirred for an additional 10 minutes at -78 °C.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (7 mL).

-

The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.

-

The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield pure this compound.

This synthetic route provides a reliable method for accessing the this compound scaffold, which can then be subjected to further derivatization to explore its medicinal chemistry potential.

Potential Applications and Biological Activity of the Alkyl-Cyclohexanone Scaffold

While specific bioactivity data for this compound is not extensively reported in the literature, studies on closely related analogs, such as tert-butylcyclohexanone derivatives, provide compelling evidence for the potential of this scaffold in various therapeutic areas.

Antibacterial Activity

Derivatives of 4-tert-butylcyclohexanone (B146137) have been synthesized and evaluated for their antibacterial properties. These studies demonstrate that the alkyl-cyclohexanone core can be elaborated into compounds with significant bacteriostatic effects.

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Ethyl (4-tert-butylcyclohexylidene)acetate | Bacillus subtilis | >250 | [1][2] |

| Ethyl (4-tert-butylcyclohexylidene)acetate | Staphylococcus aureus | >250 | [1][2] |

| Bromolactone of 4-tert-butylcyclohexanone | Bacillus subtilis | >250 | [1][2] |

| Bromolactone of 4-tert-butylcyclohexanone | Staphylococcus aureus | >250 | [1][2] |

| Bromolactone of 4-tert-butylcyclohexanone | Escherichia coli | >250 | [1][2] |

Note: While the MIC values are reported as >250 µg/mL, the studies indicate a bacteriostatic effect was observed, suggesting potential for optimization.

Neuroprotective and Enzyme Inhibition Activity

The cyclohexanone scaffold has also been explored for the treatment of neurodegenerative diseases such as Alzheimer's. A series of α,β-unsaturated carbonyl-based cyclohexanone derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.[3]

| Compound | Target | IC₅₀ (µM) | Reference |

| Cyclohexanone Derivative 3o | Acetylcholinesterase (AChE) | 0.037 | [3] |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | Not explicitly stated in the abstract | [3] |

These findings highlight the potential of the cyclohexanone core to be developed into highly potent enzyme inhibitors.[3] The butyl group in this compound could be strategically employed to probe hydrophobic pockets within an enzyme's active site.

Visualizing Workflows and Pathways

To aid in the conceptualization of research and development involving the this compound scaffold, the following diagrams illustrate a typical synthetic workflow and a hypothetical signaling pathway that could be targeted by its derivatives.

Caption: Synthetic and screening workflow for this compound derivatives.

Caption: Hypothetical kinase signaling pathway targeted by a cyclohexanone derivative.

Conclusion and Future Directions

The alkyl-substituted cyclohexanone scaffold, exemplified by this compound, represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of the core structure, combined with the demonstrated biological activity of its analogs in areas such as antibacterial and neuroprotective research, underscores its potential.

Future research should focus on the systematic exploration of the chemical space around the this compound core. Key areas of investigation include:

-

Synthesis of diverse libraries: Utilizing the ketone handle for a wide range of chemical transformations to generate a library of derivatives with varied physicochemical properties.

-

Broad biological screening: Testing these libraries against a wide panel of biological targets, including bacterial and fungal strains, and a range of enzymes and receptors.

-

Structure-Activity Relationship (SAR) studies: Once hits are identified, systematic modification of the scaffold to understand the relationship between chemical structure and biological activity, with the goal of optimizing potency and selectivity.

-

Computational studies: Employing in silico methods to predict the binding of this compound derivatives to various protein targets to guide synthetic efforts.

This technical guide serves as a foundational resource to stimulate and guide further research into the medicinal chemistry applications of this compound and the broader class of alkyl-cyclohexanones.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Butylcyclohexanone: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for three distinct methods for the synthesis of 3-butylcyclohexanone, a valuable intermediate in organic synthesis. The described methods are: conjugate addition to cyclohexenone, direct alkylation of cyclohexanone (B45756) via an enolate intermediate, and the Stork enamine synthesis. Each protocol is presented with the necessary detail to be reproduced in a laboratory setting.

Introduction

This compound is a substituted cyclic ketone that serves as a building block in the synthesis of various organic molecules, including pharmaceuticals and fragrance compounds. The selection of a synthetic route to this compound depends on factors such as starting material availability, desired yield, and selectivity. This note outlines three common and effective strategies to achieve this synthesis, each with its own advantages and considerations.

Data Presentation

The following table summarizes the quantitative data associated with the three described synthetic methods for this compound.

| Method | Starting Materials | Key Reagents | Solvent | Typical Yield |

| Conjugate Addition | 2-Cyclohexen-1-one (B156087), n-Butyllithium, n-Butylmagnesium chloride | CuBr·Me₂S, Li(CHIRAMT) | Tetrahydrofuran (B95107) (THF) | 94%[1] |

| Direct Enolate Alkylation | Cyclohexanone, 1-Bromobutane | Sodium Amide (NaNH₂) or Lithium Diisopropylamide (LDA) | Ether or THF | 50-60% (estimated) |

| Stork Enamine Synthesis | Cyclohexanone, Pyrrolidine, 1-Bromobutane | p-Toluenesulfonic acid (catalyst) | Toluene (B28343) or Benzene | 55-65%[2] |

Experimental Protocols

Method 1: Conjugate Addition to Cyclohexenone

This method affords this compound in high yield through the 1,4-addition of a butyl group to an α,β-unsaturated ketone.

Reaction Scheme:

Experimental Procedure: [1]

-

Preparation of the Cuprate (B13416276) Reagent: In a flame-dried, nitrogen-purged flask, a suspension of copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·Me₂S) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this suspension, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The mixture is allowed to warm slightly to form a yellow solid, then re-cooled to -78 °C. A chiral ligand solution, such as one prepared from n-BuLi and a chiral amine (e.g., Li(CHIRAMT)), is then added, and the mixture is stirred until a homogeneous solution is obtained.

-

Conjugate Addition: The solution of the cuprate reagent is cooled to -78 °C. A solution of 2-cyclohexen-1-one in anhydrous THF and a solution of n-butylmagnesium chloride (n-BuMgCl) in THF are added simultaneously and dropwise over a period of 5 minutes.

-

Reaction and Quenching: The resulting reaction mixture is stirred at -78 °C for an additional 10 minutes. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Work-up and Purification: The mixture is allowed to warm to room temperature and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica (B1680970) gel to afford pure this compound.

Method 2: Direct Alkylation of Cyclohexanone

This classical approach involves the formation of a cyclohexanone enolate followed by its reaction with a butyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to minimize side reactions.

Reaction Scheme:

Experimental Procedure:

-

Enolate Formation: In a flame-dried, nitrogen-purged flask, a solution of diisopropylamine (B44863) in anhydrous THF is cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for 30 minutes to form a solution of LDA. Cyclohexanone, dissolved in a small amount of anhydrous THF, is then added dropwise to the LDA solution, and the mixture is stirred for 1-2 hours at -78 °C to ensure complete enolate formation.

-

Alkylation: 1-Bromobutane is added dropwise to the enolate solution at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-